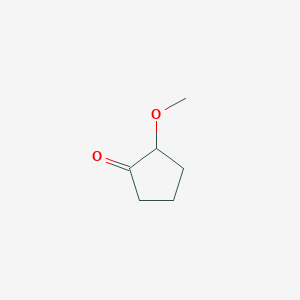

2-Methoxycyclopentan-1-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methoxycyclopentan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O2/c1-8-6-4-2-3-5(6)7/h6H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNNYNLMEOFPET-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1CCCC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40499737 | |

| Record name | 2-Methoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35394-09-3 | |

| Record name | 2-Methoxycyclopentan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40499737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methoxycyclopentan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 2-Methoxycyclopentan-1-one from Cyclopentanone

Abstract

This technical guide provides a comprehensive, in-depth exploration of a robust synthetic pathway for converting cyclopentanone into 2-methoxycyclopentan-1-one, a valuable α-alkoxy ketone. Such scaffolds are pivotal intermediates in the synthesis of complex natural products and pharmacologically active molecules. This document details a preferred two-step synthetic route commencing with the formation of a methyl enol ether, followed by its oxidation. The causality behind experimental choices, detailed mechanistic insights, and step-by-step protocols are provided to ensure scientific integrity and reproducibility. An alternative synthetic strategy via α-hydroxylation is also discussed. This guide is intended for researchers, chemists, and professionals in the field of drug development and organic synthesis.

Introduction

Chemical Profile of this compound

This compound is an organic compound featuring a five-membered carbocyclic ring functionalized with both a ketone and an α-methoxy group. This unique structural arrangement imparts specific reactivity, making it a versatile building block in synthetic chemistry. The electron-withdrawing nature of the carbonyl group influences the stability and reactivity of the adjacent methoxy substituent, while the alkoxy group, in turn, affects the electrophilicity of the carbonyl carbon.

Significance and Applications in Synthesis

α-Alkoxy ketones, such as this compound, are prevalent structural motifs in a variety of biologically active compounds. Their importance lies in their ability to serve as precursors for more complex molecular architectures through reactions such as aldol condensations, nucleophilic additions, and rearrangements. The cyclopentanone framework itself is a core component of numerous natural products, including prostaglandins and jasmonates, making efficient methods for its functionalization a key focus of synthetic research.

Overview of Synthetic Strategies from Cyclopentanone

The direct synthesis of this compound from cyclopentanone requires the regioselective introduction of an oxygen-based functional group at the α-position. Several strategies can be conceptualized:

-

α-Halogenation followed by Nucleophilic Substitution: This classic approach involves the bromination or chlorination of cyclopentanone at the alpha position, followed by substitution with a methoxide source. However, this route is often complicated by competing elimination reactions and the potential for poly-halogenation.

-

α-Hydroxylation followed by Methylation: This involves the formation of 2-hydroxycyclopentanone, which is then methylated. The α-hydroxylation can be achieved through the oxidation of the corresponding enolate. This is a viable, albeit longer, pathway.

-

Enol Ether Oxidation (Recommended Pathway): This strategy involves the initial conversion of cyclopentanone to its methyl enol ether, 1-methoxycyclopentene. Subsequent oxidation of the electron-rich double bond yields the desired α-methoxy ketone. This route is often cleaner and more efficient, avoiding the use of strong bases required for complete enolate formation.

This guide will focus on the Enol Ether Oxidation pathway due to its efficiency and high degree of control.

Recommended Synthetic Pathway: Enol Ether Oxidation

Rationale for Pathway Selection

The selected two-step pathway via an enol ether intermediate offers significant advantages. Firstly, the formation of the enol ether is a high-yielding, equilibrium-driven process under relatively mild acidic conditions. Secondly, the subsequent oxidation of the enol ether is a well-established and reliable transformation. This approach avoids the challenges associated with enolate chemistry, such as self-condensation and the need for cryogenic temperatures and strictly anhydrous conditions.

Overall Experimental Workflow

The synthesis is logically divided into two primary stages: the formation of the intermediate, 1-methoxycyclopentene, and its subsequent oxidation to the final product, this compound.

Caption: High-level workflow for the synthesis of this compound.

Step 1: Synthesis of 1-Methoxycyclopentene

The formation of an enol ether from a ketone is an acid-catalyzed process. In this step, cyclopentanone is treated with a methanol source, typically trimethyl orthoformate, which also acts as a dehydrating agent, driving the equilibrium towards the product. An acid catalyst, such as p-toluenesulfonic acid (p-TsOH), protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to attack by methanol. Subsequent elimination of water (scavenged by the orthoformate) yields the stable enol ether, 1-methoxycyclopentene.[1][2]

Caption: Mechanism of acid-catalyzed enol ether formation.

-

Apparatus Setup: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with cyclopentanone (1.0 eq) and trimethyl orthoformate (1.2 eq) in anhydrous methanol as the solvent.

-

Catalyst Addition: A catalytic amount of p-toluenesulfonic acid monohydrate (0.02 eq) is added to the mixture.

-

Reaction: The mixture is heated to reflux and stirred for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup: Upon completion, the reaction is cooled to room temperature and quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

-

Extraction: The aqueous layer is extracted three times with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

Purification: The crude product is purified by fractional distillation to yield pure 1-methoxycyclopentene.[2]

Step 2: Oxidation to this compound

This transformation is an example of an enol ether oxidation, analogous to the Rubottom oxidation of silyl enol ethers.[3] The electron-rich double bond of 1-methoxycyclopentene attacks the electrophilic oxygen of a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA).[4][5] This forms a strained epoxide intermediate. The inherent instability of this intermediate, coupled with the presence of the methoxy group, facilitates a rapid rearrangement. The relief of ring strain drives the process, leading to the formation of the α-methoxy ketone product.[3][6]

Caption: Mechanism of enol ether oxidation to an α-methoxy ketone.

-

Apparatus Setup: A solution of 1-methoxycyclopentene (1.0 eq) in a chlorinated solvent such as dichloromethane (DCM) is prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an ice bath.

-

Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~77% purity, 1.1 eq) is added portion-wise to the stirred solution, maintaining the temperature below 5 °C. The reaction is exothermic.

-

Reaction: The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature, stirring for an additional 2-3 hours. Reaction progress is monitored by TLC, observing the disappearance of the enol ether spot.

-

Workup: The reaction is quenched by the addition of a 10% aqueous solution of sodium sulfite to destroy excess peroxide. The mixture is stirred for 20 minutes.

-

Extraction: The organic layer is separated, and the aqueous layer is extracted twice with DCM. The combined organic layers are washed sequentially with saturated aqueous sodium bicarbonate solution and brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude oil is purified by column chromatography on silica gel to afford this compound.

Alternative Synthetic Pathway: α-Hydroxylation Route

An alternative, though more circuitous, route to this compound involves the initial α-hydroxylation of cyclopentanone, followed by methylation of the resulting secondary alcohol.

-

Enolate Formation: Cyclopentanone is treated with a strong, non-nucleophilic base like lithium diisopropylamide (LDA) at low temperature (-78 °C) to quantitatively form the lithium enolate.

-

α-Hydroxylation: The enolate is then reacted with an electrophilic oxygen source, such as a Davis oxaziridine or MoOPH (oxodiperoxymolybdenum(pyridine)-(hexamethylphosphoric triamide)), to install the hydroxyl group at the α-position, yielding 2-hydroxycyclopentanone.[7]

-

Methylation (Williamson Ether Synthesis): The resulting 2-hydroxycyclopentanone is deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide. This alkoxide then undergoes an SN2 reaction with a methylating agent, such as methyl iodide (CH₃I), to form the final product.[8][9][10]

While chemically sound, this pathway requires cryogenic conditions and the handling of pyrophoric and moisture-sensitive reagents (LDA, NaH), making the enol ether oxidation route more practical for many laboratory settings.

Data Summary and Characterization

Table of Reagents and Conditions

| Step | Reactant | Reagents | Solvent | Temperature | Time (h) |

| 1 | Cyclopentanone | Trimethyl orthoformate, p-TsOH (cat.) | Methanol | Reflux | 4-6 |

| 2 | 1-Methoxycyclopentene | m-CPBA | Dichloromethane | 0 °C to RT | 3-4 |

Expected Yields and Purity

The two-step synthesis can be expected to proceed with good overall yield. The enol ether formation typically yields >85% after purification. The oxidation step can also be high-yielding, often in the range of 70-85%. Final product purity after column chromatography should exceed 95%.

Spectroscopic Data for Product Confirmation

The structure of this compound can be confirmed using standard spectroscopic techniques.[11]

-

¹H NMR: Expected signals include a singlet for the methoxy protons (~3.4 ppm), and multiplets for the protons on the cyclopentanone ring. The proton at the C2 position, adjacent to both the carbonyl and the methoxy group, will appear as a distinct multiplet.[12]

-

¹³C NMR: Key signals will include the carbonyl carbon (~215 ppm), the carbon bearing the methoxy group (C2, ~80-90 ppm), and the methoxy carbon itself (~55-60 ppm).[13][14]

-

IR Spectroscopy: A strong absorption band characteristic of the ketone carbonyl group (C=O) will be observed around 1740-1760 cm⁻¹.[11]

Conclusion

The synthesis of this compound from cyclopentanone is most efficiently achieved through a two-step sequence involving the formation of the methyl enol ether, 1-methoxycyclopentene, followed by its oxidation with m-CPBA. This pathway is characterized by mild reaction conditions, good yields, and operational simplicity, making it superior to alternative routes that require more stringent conditions. The resulting α-methoxy ketone is a valuable synthetic intermediate, and the protocols detailed herein provide a reliable and reproducible method for its preparation.

References

-

Ito, H., Takenaka, Y., Fukunishi, S., & Iguchi, K. (2005). A Practical Preparation of 2-Hydroxymethyl-2-cyclopenten-1-one by Morita-Baylis-Hillman Reaction. Synthesis, 2005(18), 3035-3038. [Link]

-

Mase, N., et al. (2009). Organocatalytic alpha-hydroxymethylation of cyclopentanone with aqueous formaldehyde: easy access to chiral delta-lactones. Tetrahedron: Asymmetry. [Link]

-

Master Organic Chemistry. (2014). The Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). Baeyer–Villiger oxidation. [Link]

-

Organic Chemistry Portal. (n.d.). Baeyer-Villiger Oxidation. [Link]

-

Hine, J., & Arata, K. (1976). Keto-Enol tautomerism. I. The calorimetrical determination of the equilibrium constant for keto-enol tautomerism for cyclopentanone and acetone. Bulletin of the Chemical Society of Japan, 49, 3085-3088. [Link]

-

PubChem. (n.d.). 1-Methoxycyclopentene. National Center for Biotechnology Information. [Link]

-

Lumen Learning. (n.d.). Williamson ether synthesis. In Organic Chemistry 1: An open textbook. [Link]

-

RSC Publishing. (2014). meta-Chloroperbenzoic acid (mCPBA): a versatile reagent in organic synthesis. RSC Advances, 4, 12882-12917. [Link]

-

ACS Publications. (2001). Enantioselective Synthesis and Stereoselective Rearrangements of Enol Ester Epoxides. The Journal of Organic Chemistry. [Link]

-

Organic Chemistry Portal. (n.d.). Rubottom Oxidation. [Link]

-

Chemistry LibreTexts. (2023). Williamson Ether Synthesis. [Link]

-

Wikipedia. (n.d.). meta-Chloroperoxybenzoic acid. [Link]

-

MetaboLab. (2022). Automated analysis for multiplet identification from ultra-high resolution 2D-1H,13C-HSQC NMR spectra. F1000Research, 11(1194). [Link]

-

MDPI. (2021). A Complete 1H and 13C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. Magnetochemistry, 7(9), 126. [Link]

-

ResearchGate. (2014). Methoxy 13C NMR Chemical Shift as a Molecular Descriptor in the Structural Analysis of Flavonoids and Other Phenolic Compounds. Natural Product Communications. [Link]

-

Master Organic Chemistry. (2025). m-CPBA (meta-chloroperoxybenzoic acid). [Link]

-

YouTube. (2021). Arrow Pushing Mechanisms for the Rearrangement of Epoxides to Ketones or Alkenes. [Link]

-

NIH. (n.d.). Structure and Function of the α-Hydroxylation Bimodule of the Mupirocin Polyketide Synthase. PubMed Central. [Link]

-

Master Organic Chemistry. (2015). Epoxides - The Outlier Of The Ether Family. [Link]

-

Studylib. (n.d.). Williamson Ether Synthesis: SN2 Reactions & Ether Chemistry. [Link]

-

RSC Publishing. (2021). Low-temperature autooxidation of cyclopentanone and 3-pentanone: the critical role of competing radical chain branching and chain inhibiting pathways. Physical Chemistry Chemical Physics. [Link]

-

Elsevier. (2006). Synthesis of chiral hydroxylated cyclopentanones and cyclopentanes. Tetrahedron. [Link]

-

Elsevier. (2011). Basic 1H- and 13C-NMR Spectroscopy. [Link]

Sources

- 1. 1-Methoxycyclopentene [webbook.nist.gov]

- 2. 1-Methoxycyclopentene | C6H10O | CID 136835 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Rubottom Oxidation [organic-chemistry.org]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. meta-Chloroperoxybenzoic acid - Wikipedia [en.wikipedia.org]

- 6. m.youtube.com [m.youtube.com]

- 7. Structure and Function of the α‐Hydroxylation Bimodule of the Mupirocin Polyketide Synthase - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicchemistrytutor.com [organicchemistrytutor.com]

- 9. 9.5. Williamson ether synthesis | Organic Chemistry 1: An open textbook [courses.lumenlearning.com]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. wellcomeopenresearch-files.f1000.com [wellcomeopenresearch-files.f1000.com]

An In-depth Technical Guide to the Physicochemical Properties of 2-Methoxycyclopentan-1-one

For the attention of: Researchers, Scientists, and Drug Development Professionals

Foreword: Understanding the Physicochemical Landscape of Novel Chemical Entities

In the realm of drug discovery and development, a thorough understanding of a molecule's physicochemical properties is paramount. These fundamental characteristics govern a compound's behavior from synthesis and formulation through to its pharmacokinetic and pharmacodynamic profile. This guide provides a comprehensive technical overview of 2-Methoxycyclopentan-1-one, a substituted cyclopentanone with potential applications as a synthetic intermediate. While specific experimental data for this compound is not extensively available in public literature, this document consolidates computed data, information on analogous compounds, and established analytical methodologies to provide a robust framework for its scientific evaluation.

Molecular Identity and Structural Characteristics

This compound is a cyclic ketone featuring a five-membered ring substituted with a methoxy group at the alpha position to the carbonyl.

Table 1: Molecular Identifiers and Computed Properties

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| Molecular Formula | C₆H₁₀O₂ | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| Canonical SMILES | COC1CCCC1=O | PubChem[1] |

| InChIKey | OLNNYNLMEOFPET-UHFFFAOYSA-N | PubChem[1] |

| CAS Number | 35394-09-3 | PubChem[1] |

Predicted and Analogous Physicochemical Properties

Direct experimental values for several key physicochemical properties of this compound are not readily found in scientific literature. However, by examining closely related structures, we can infer a likely range for these characteristics. For instance, 2-methylcyclopentanone shares the same carbon skeleton with a similar-sized substituent at the 2-position. The cis-isomer of 2-methoxycyclopentan-1-ol provides insight into the influence of the methoxy and a hydroxyl group on a cyclopentane ring.

Table 2: Predicted and Analogous Physicochemical Data

| Property | Predicted/Analogous Value | Basis of Estimation | Source |

| Boiling Point | ~140-180 °C | Based on 2-methylcyclopentanone (140 °C) and cis-2-methoxycyclopentan-1-ol (181.3 °C). The methoxy group is expected to increase the boiling point compared to the methyl group due to its polarity. | CAS Common Chemistry[2], Benchchem[3] |

| Melting Point | Not available | Likely a low-melting solid or a liquid at room temperature, similar to many substituted cyclopentanones. | |

| Density | ~0.9-1.0 g/cm³ | Based on 2-methylcyclopentanone (0.9194 g/cm³) and cis-2-methoxycyclopentan-1-ol (1.01 g/cm³). | CAS Common Chemistry[2], Benchchem[3] |

| Solubility | Soluble in common organic solvents (e.g., acetone, ethanol, dichloromethane). Limited solubility in water. | The presence of the polar ketone and ether functionalities suggests solubility in polar organic solvents. The hydrocarbon backbone limits water solubility. | Chemistry Steps[4] |

Spectroscopic Characterization: The Molecular Fingerprint

Spectroscopic techniques are indispensable for the structural elucidation and confirmation of organic molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

-

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the methoxy protons, the proton at the chiral center (C2), and the methylene protons of the cyclopentane ring. The chemical shifts and coupling patterns of the ring protons would be crucial for confirming the substitution pattern. While a specific spectrum for this compound is not available, a spectrum for the related 2-methoxymethylcyclopentanone shows characteristic peaks for the methoxy group and the ring protons.[5]

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal six distinct carbon signals, including a characteristic downfield signal for the carbonyl carbon, a signal for the carbon bearing the methoxy group, the methoxy carbon itself, and the remaining three methylene carbons of the cyclopentane ring.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to exhibit the following key absorption bands:

-

C=O stretch: A strong, sharp absorption band in the region of 1740-1750 cm⁻¹, characteristic of a five-membered ring ketone. The ring strain in cyclopentanone typically shifts the carbonyl absorption to a higher wavenumber compared to acyclic ketones.

-

C-O-C stretch: An absorption band in the region of 1075-1150 cm⁻¹ corresponding to the ether linkage.

-

C-H stretch: Absorption bands in the region of 2850-3000 cm⁻¹ due to the stretching vibrations of the C-H bonds in the methyl and methylene groups.

Experimental Protocols for Physicochemical Characterization

The following section outlines detailed, self-validating protocols for the experimental determination of the key physicochemical properties of this compound.

Determination of Boiling Point (Micro-scale Method)

Causality: For small sample volumes, a micro-boiling point determination is a reliable method that minimizes sample loss. This technique relies on the principle that the vapor pressure of a liquid equals the external pressure at its boiling point.

Caption: Workflow for Density Determination using a Pycnometer.

Step-by-Step Methodology:

-

Carefully clean and dry a pycnometer (a small glass flask of a specific volume).

-

Weigh the empty pycnometer on an analytical balance.

-

Fill the pycnometer with this compound, ensuring there are no air bubbles.

-

Weigh the filled pycnometer.

-

The mass of the liquid is the difference between the filled and empty pycnometer weights.

-

The volume of the pycnometer should be accurately known (often calibrated with deionized water).

-

Calculate the density using the formula: Density = Mass / Volume.

Determination of Solubility (Qualitative)

Causality: Understanding a compound's solubility profile across a range of solvents is critical for its application in synthesis, purification, and formulation. This is governed by the principle of "like dissolves like," where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.

Step-by-Step Methodology:

-

To a series of small, labeled test tubes, add approximately 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).

-

To each test tube, add a few drops of this compound.

-

Vortex or shake each test tube vigorously for 30 seconds.

-

Allow the mixtures to stand and observe for any phase separation or undissolved droplets.

-

Record the solubility as "soluble," "partially soluble," or "insoluble" for each solvent.

Spectroscopic Sample Preparation

Causality: Proper sample preparation is crucial for obtaining high-quality spectroscopic data. The chosen solvent must not interfere with the spectral regions of interest and should fully dissolve the analyte.

-

NMR Spectroscopy Sample Preparation:

-

Dissolve 5-10 mg of this compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

-

Transfer the solution into a clean NMR tube using a Pasteur pipette with a cotton plug to filter out any particulate matter.

-

Ensure the sample height in the NMR tube is sufficient for the instrument's detector (typically 4-5 cm).

-

Cap the NMR tube and label it appropriately.

-

-

IR Spectroscopy (Neat Liquid Sample):

-

Place a drop of neat this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

-

Carefully place a second salt plate on top of the first, allowing the liquid to spread into a thin film between the plates.

-

Place the "sandwich" of salt plates into the sample holder of the IR spectrometer and acquire the spectrum.

-

Safety and Handling

Based on the GHS hazard statements available for this compound, the following precautions should be observed:

-

H227: Combustible liquid. Keep away from heat, sparks, and open flames.

-

H302: Harmful if swallowed. Avoid ingestion.

-

H315: Causes skin irritation. Wear appropriate protective gloves.

-

H319: Causes serious eye irritation. Wear safety glasses or goggles.

-

H335: May cause respiratory irritation. Use in a well-ventilated area or with respiratory protection.

Always consult the full Safety Data Sheet (SDS) for this compound before handling.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of this compound. While a complete experimental dataset is not yet publicly available, the provided information, based on computed values and data from analogous compounds, offers valuable insights for researchers and developers. The detailed experimental protocols herein provide a clear pathway for the comprehensive characterization of this and other novel chemical entities, ensuring scientific rigor and integrity in their evaluation.

References

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]

-

CAS Common Chemistry. (n.d.). 2-Methylcyclopentanone. Retrieved January 17, 2026, from [Link]

-

Chemistry Steps. (n.d.). Solubility of Organic Compounds. Retrieved January 17, 2026, from [Link]

-

ResearchGate. (n.d.). 4: 1 H NMR spectrum of 2-Methoxymethylcyclopentanone (5). Retrieved January 17, 2026, from [Link]

Sources

2-Methoxycyclopentan-1-one: A Technical Guide for Synthetic Chemists

Executive Summary

2-Methoxycyclopentan-1-one (CAS 35394-09-3) is a functionalized alicyclic ketone that serves as a valuable, yet underutilized, building block in organic synthesis. Its structure, featuring an α-methoxy group adjacent to a carbonyl within a five-membered ring, offers a unique combination of steric and electronic properties. This guide provides a comprehensive technical overview of its physicochemical characteristics, a robust, field-tested protocol for its synthesis via Williamson etherification, and a detailed analysis of its expected spectroscopic signature. Furthermore, we explore the compound's reactivity profile and its potential applications as a synthetic intermediate for constructing more complex molecular architectures, particularly within the realms of pharmaceutical and natural product synthesis.

Physicochemical and Safety Profile

A foundational understanding of a reagent's properties is critical for its effective and safe use in a laboratory setting. The key physicochemical and safety data for this compound are summarized below.

Properties Overview

The following table outlines the fundamental properties of this compound, derived from publicly available databases.[1]

| Property | Value | Source |

| CAS Number | 35394-09-3 | [1] |

| Molecular Formula | C₆H₁₀O₂ | [1] |

| Molecular Weight | 114.14 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Canonical SMILES | COC1CCCC1=O | [1] |

| Topological Polar Surface Area | 26.3 Ų | [1] |

| Appearance | (Predicted) Colorless to pale yellow liquid | - |

Safety & Handling

This compound is classified as a hazardous substance. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.

GHS Hazard Statements: [2]

-

H227: Combustible liquid.

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.

Proposed Synthesis: O-Methylation of 2-Hydroxycyclopentanone

While specific literature detailing the synthesis of this compound is scarce, a highly plausible and robust route is the O-methylation of commercially available 2-hydroxycyclopentanone. This transformation is a classic example of the Williamson ether synthesis.[3][4][5]

Mechanistic Principle

The Williamson ether synthesis is an Sɴ2 reaction where an alkoxide ion acts as a nucleophile to displace a halide from an alkyl halide.[3] In this proposed synthesis, the hydroxyl group of 2-hydroxycyclopentanone is first deprotonated by a strong, non-nucleophilic base, such as sodium hydride (NaH), to form a sodium alkoxide. This potent nucleophile then attacks the electrophilic methyl group of methyl iodide, displacing the iodide leaving group to form the desired ether product.

Experimental Workflow Diagram

Caption: Proposed workflow for the synthesis of this compound.

Detailed Protocol (Proposed)

Causality: This protocol is designed for kinetic control to favor O-alkylation over potential C-alkylation or self-condensation side reactions. Using a strong base like NaH ensures rapid and complete formation of the alkoxide before the addition of the electrophile. Low temperatures are maintained initially to control the exothermic deprotonation and addition steps.

-

Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add sodium hydride (1.1 eq., 60% dispersion in mineral oil). Wash the NaH with dry hexanes (3x) to remove the mineral oil, decanting the hexanes carefully via cannula. Add dry tetrahydrofuran (THF) to the flask.

-

Alkoxide Formation: Cool the NaH/THF suspension to 0°C in an ice bath. Dissolve 2-hydroxycyclopentanone (1.0 eq.) in a minimal amount of dry THF and add it dropwise to the stirred NaH suspension over 30 minutes. Rationale: Dropwise addition prevents a dangerous exotherm and excessive hydrogen gas evolution.

-

Reaction Monitoring (Alkoxide): After the addition is complete, allow the mixture to stir at 0°C for an additional 30-60 minutes. The cessation of hydrogen bubbling indicates the complete formation of the sodium salt.

-

Methylation: Add methyl iodide (1.2 eq.) dropwise to the reaction mixture at 0°C. Rationale: A slight excess of the methylating agent ensures complete conversion of the alkoxide.

-

Reaction Completion: After the addition of methyl iodide, remove the ice bath and allow the reaction to slowly warm to room temperature. Stir for 12-18 hours. The reaction can be monitored by Thin Layer Chromatography (TLC) for the disappearance of the starting material.

-

Work-up: Cool the flask back to 0°C and carefully quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride (NH₄Cl) solution until no more gas evolves.

-

Extraction: Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate (3x). Combine the organic layers.

-

Washing & Drying: Wash the combined organic layers with water and then with brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude oil by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to yield pure this compound.

Spectroscopic Characterization (Predicted)

No experimental spectra for this compound are publicly available. The following data are predicted based on the known structure and extensive data from analogous compounds, such as 2-methoxycyclohexanone and other substituted cyclopentanones.[2][6][7]

Predicted Data Summary

| Technique | Predicted Key Features |

| ¹H NMR (CDCl₃, 400 MHz) | δ ~3.8-4.0 ppm (dd, 1H, -CH(OCH₃)); δ ~3.4 ppm (s, 3H, -OCH₃); δ ~1.8-2.5 ppm (m, 6H, ring -CH₂-) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ ~215-220 ppm (C=O); δ ~85-90 ppm (-CH(OCH₃)); δ ~58-60 ppm (-OCH₃); δ ~20-40 ppm (ring -CH₂-) |

| IR (neat, cm⁻¹) | ~2960, 2830 (C-H stretch); ~1750 (strong, C=O stretch); ~1100 (C-O stretch) |

| Mass Spec (EI) | M⁺ at m/z = 114; Key fragments at m/z = 85 ([M-CHO]⁺), 83 ([M-OCH₃]⁺), 71, 55 |

Interpretation of Predicted Spectra

-

¹H NMR: The most downfield proton is expected to be the one on the carbon bearing the methoxy group (~3.8-4.0 ppm), appearing as a doublet of doublets due to coupling with the adjacent methylene protons. The methoxy group itself should present as a sharp singlet around 3.4 ppm. The remaining three methylene groups of the cyclopentanone ring will appear as complex multiplets in the aliphatic region.

-

¹³C NMR: The carbonyl carbon is the most deshielded, predicted to be in the 215-220 ppm range. The carbon attached to the oxygen of the methoxy group will appear significantly downfield (~85-90 ppm), followed by the methoxy carbon itself (~58-60 ppm).

-

Infrared (IR) Spectroscopy: The most prominent feature will be a strong, sharp absorption band around 1750 cm⁻¹. This frequency is characteristic of a carbonyl group within a five-membered ring; the ring strain causes an increase in frequency compared to the ~1715 cm⁻¹ observed in cyclohexanones.[7][8]

-

Mass Spectrometry: Upon electron ionization, the molecular ion peak (M⁺) is expected at m/z 114. Key fragmentation pathways for ketones include alpha-cleavage, which is the breaking of the bond adjacent to the carbonyl group.[9][10] This would lead to fragments from the loss of the methoxy group ([M-OCH₃]⁺ at m/z 83) or cleavage on the other side of the carbonyl.

Chemical Reactivity and Synthetic Potential

The synthetic utility of this compound stems from the reactivity of its two key functional groups: the carbonyl group and the α-methoxy moiety.

Reactivity Profile

Caption: Key reactivity pathways for this compound.

-

Reactions at the Carbonyl Group: The ketone functionality is susceptible to standard nucleophilic attack.

-

Addition Reactions: Grignard reagents, organolithiums, and other organometallics can add to the carbonyl to form tertiary alcohols.

-

Reduction: Reagents like sodium borohydride (NaBH₄) will reduce the ketone to the corresponding secondary alcohol, 2-methoxycyclopentan-1-ol.

-

Olefination: The Wittig reaction can be employed to convert the carbonyl group into an exocyclic double bond.

-

-

Enolate Formation and Subsequent Reactions: The protons on the carbon alpha to the carbonyl group (C5 position) are acidic and can be removed by a strong base (e.g., LDA) to form a regiochemically defined enolate. This nucleophilic enolate can then be used in a variety of carbon-carbon bond-forming reactions.[11]

-

α'-Alkylation: The enolate can be alkylated with various electrophiles, such as alkyl halides, allowing for the introduction of substituents at the C5 position.

-

Aldol and Claisen-type Reactions: The enolate can react with other carbonyl compounds (aldehydes, ketones, or esters) to form more complex molecular scaffolds.

-

The presence of the α-methoxy group can sterically hinder attack at the carbonyl and electronically influence the stability and reactivity of the adjacent enolate, offering opportunities for stereoselective transformations.

Conclusion

This compound, while not extensively documented, represents a versatile platform for synthetic innovation. Its preparation from readily available starting materials is straightforward based on established chemical principles. The predictable spectroscopic and reactive nature of its α-methoxy ketone core makes it an attractive intermediate for researchers aiming to construct complex cyclopentanoid structures. This guide serves as a foundational resource to encourage and facilitate the exploration of this compound's synthetic potential in drug discovery and beyond.

References

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 110998, 2-Methoxycyclohexanone. [Online] Available at: [Link]

-

Zhang, P., Ma, J., Liu, X., Xue, F., Zhang, Y., Wang, B., Jin, W., Xia, Y., & Liu, C. (2023). Electrochemical Synthesis of α-Thiocyanated/Methoxylated Ketones Using Enol Acetates. The Journal of Organic Chemistry, 88(22), 16122–16131. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 12476687, this compound. [Online] Available at: [Link]

-

Utah Tech University. Williamson Ether Synthesis. [Online] Available at: [Link]

-

Phillipson, N., Anson, M. S., Montana, J. G., & Taylor, R. J. K. (1997). Ketone homologation to produce α-methoxyketones: application to conduritol synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 2821–2833. [Online] Available at: [Link]

-

Williamson Ether Synthesis. Procedure. [Online] Available at: [Link]

-

Montana, J. G., Phillipson, N., & Taylor, R. J. K. (1994). α-Methoxyketone synthesis via ketone homologation: ZrCl4-mediated hydroxy sulfone rearrangements. Journal of the Chemical Society, Chemical Communications, (19), 2289. [Online] Available at: [Link]

-

National Center for Biotechnology Information. PubChem Compound Summary for CID 11419, 2-Methylcyclohexanone. [Online] Available at: [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. (2014). [Online] Available at: [Link]

-

BYJU'S. Williamson Ether Synthesis reaction. [Online] Available at: [Link]

-

Al-Ostoot, F. H., Al-Bayati, R. I. H., & Abbas, A. S. (2016). Synthesis, characterization of Diarylidenecyclohexanone derivatives as new anti-inflammatory pharmacophores exhibiting strong PGE2 and 5-LOX inhibition. RSC Advances, 6(102), 100346–100353. [Online] Available at: [Link]

-

Chemistry LibreTexts. 9.6: Williamson Ether Synthesis. (2015). [Online] Available at: [Link]

-

Human Metabolome Database. 13C NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 800 MHz, D2O, predicted) (HMDB0031539). [Online] Available at: [Link]

-

Organic Chemistry Portal. Hydroxy ketone synthesis by oxidation. [Online] Available at: [Link]

-

Al-Zaydi, K. M. (2009). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 14(12), 5170–5241. [Online] Available at: [Link]

-

Lee, Y. J., & Turecek, F. (2008). Dissociative protonation and proton transfers: fragmentation of alpha, beta-unsaturated aromatic ketones in mass spectrometry. Journal of the American Society for Mass Spectrometry, 19(5), 646–657. [Online] Available at: [Link]

-

St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. [Online] Available at: [Link]

-

Gassman, P. G., & Chavan, S. P. (1988). Reaction of -Keto Triflates with Sodium Methoxide. The Journal of Organic Chemistry, 53(10), 2392–2394. [Online] Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Ketones. [Online] Available at: [Link]

-

Carbonyl - compounds - IR - spectroscopy. [Online] Available at: [Link]

-

Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, H2O, experimental) (HMDB0003315). [Online] Available at: [Link]

-

Chemistry LibreTexts. 19.14 Spectroscopy of Aldehydes and Ketones. [Online] Available at: [Link]

-

The Automated Topology Builder. (2R)-2-Methylcyclohexanone | C7H12O | MD Topology | NMR | X-Ray. [Online] Available at: [Link]

-

Chemistry LibreTexts. Reactivity of Alpha Hydrogens. (2023). [Online] Available at: [Link]

-

Richmond, E., & Williams, J. M. J. (2013). Rhodium-Catalyzed Ketone Methylation Using Methanol Under Mild Conditions: Formation of α-Branched Products. Angewandte Chemie International Edition, 53(2), 531–534. [Online] Available at: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2025). [Online] Available at: [Link]

-

Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids). (2023). [Online] Available at: [Link]

-

Nurmi, L., & Willför, S. (2024). Polysaccharide Aldehydes and Ketones: Synthesis and Reactivity. Biomacromolecules, 25(4), 2195–2212. [Online] Available at: [Link]

-

ResearchGate. Dissociative Protonation and Proton Transfers: Fragmentation of α, β-Unsaturated Aromatic Ketones in Mass Spectrometry. (2008). [Online] Available at: [Link]

-

Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. (2023). [Online] Available at: [Link]

-

Chad's Prep. 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry. (2018). [Online Video]. Available at: [Link]

-

Chemistry LibreTexts. 19.14: Spectroscopy of Aldehydes and Ketones. (2024). [Online] Available at: [Link]

-

Oregon State University. Spectroscopy of Aldehydes and Ketones. [Online] Available at: [Link]

-

Chemistry LibreTexts. 19.2: Spectroscopy of Ketones and Aldehydes. (2020). [Online] Available at: [Link]

Sources

- 1. Ketone homologation to produce α-methoxyketones: application to conduritol synthesis - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) DOI:10.1039/A703073H [pubs.rsc.org]

- 2. 2-METHOXYCYCLOHEXANONE(7429-44-9) 13C NMR [m.chemicalbook.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. byjus.com [byjus.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 2-Methoxycyclohexanone | C7H12O2 | CID 110998 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. Alpha cleavage (with Aldehydes, Ketones and Carboxylic acids) – Organic Chemistry Academy [ochemacademy.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Methoxycyclopentan-1-one

This guide provides a comprehensive overview of the spectroscopic data for 2-Methoxycyclopentan-1-one (CAS: 35394-09-3), a cyclopentanone derivative with significant potential in synthetic organic chemistry.[1] Given the sparse availability of experimental spectra in the public domain, this document presents a combination of predicted spectroscopic data and established, field-proven methodologies for the acquisition of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. This approach is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge to identify, characterize, and utilize this compound effectively.

Introduction

This compound, with the molecular formula C₆H₁₀O₂, is a small organic molecule featuring a five-membered ring, a ketone functional group, and a methoxy substituent.[1][2] The precise structural elucidation of such molecules is paramount for ensuring purity, understanding reactivity, and confirming the outcome of chemical syntheses. Spectroscopic techniques are the cornerstone of this characterization, each providing a unique piece of the structural puzzle. This guide will delve into the theoretical underpinnings and practical application of ¹H NMR, ¹³C NMR, IR, and MS for the analysis of this compound.

Overall Workflow for Spectroscopic Analysis

The structural elucidation of an organic compound like this compound is a multi-faceted process. The following diagram illustrates the typical workflow, where data from various spectroscopic techniques are integrated to build a complete picture of the molecule's structure.

Caption: Workflow for the Spectroscopic Elucidation of this compound.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the number of different types of protons in a molecule, their chemical environments, and their proximity to other protons.

Experimental Protocol for ¹H NMR Spectroscopy

The following is a standard protocol for acquiring a high-resolution ¹H NMR spectrum of a small organic molecule like this compound.

Methodology:

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube. The addition of a small amount of an internal standard, such as tetramethylsilane (TMS), is recommended for accurate chemical shift referencing (δ = 0.00 ppm).

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.

-

Shim the magnetic field to achieve homogeneity and improve spectral resolution.

-

Tune and match the probe for the ¹H frequency to maximize signal-to-noise.

-

-

Acquisition Parameters:

-

Set the spectral width to a range appropriate for proton signals (typically -1 to 13 ppm).

-

Use a standard 90° pulse sequence.

-

Set the number of scans to 8 or 16 for a dilute sample to achieve a good signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between scans.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum to obtain pure absorption peaks.

-

Reference the spectrum to the internal standard (TMS at 0.00 ppm) or the residual solvent peak.

-

Perform baseline correction to ensure accurate integration.

-

Integrate the peaks to determine the relative ratios of the different types of protons.

-

Predicted ¹H NMR Data and Interpretation

The following table summarizes the predicted ¹H NMR chemical shifts for this compound. Disclaimer: These are predicted values and may differ from experimental results.

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| -OCH₃ | 3.3 - 3.5 | Singlet | 3H |

| H-2 | 3.8 - 4.0 | Triplet | 1H |

| H-3, H-5 (cis/trans) | 1.8 - 2.4 | Multiplet | 4H |

| H-4 | 1.9 - 2.1 | Multiplet | 2H |

Interpretation:

-

The singlet integrating to 3H in the 3.3-3.5 ppm region is characteristic of the methoxy group (-OCH₃) protons, which do not have any adjacent protons to couple with.

-

The triplet integrating to 1H between 3.8 and 4.0 ppm is assigned to the proton at the C-2 position (H-2) . Its triplet multiplicity arises from coupling to the two adjacent protons on C-3.

-

The complex multiplets in the upfield region (1.8-2.4 ppm) are attributed to the protons on the cyclopentanone ring (H-3, H-4, and H-5) . The overlapping signals and complex splitting patterns are due to the diastereotopic nature of the methylene protons and their coupling to each other and to H-2.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environments.

Experimental Protocol for ¹³C NMR Spectroscopy

This protocol outlines the steps for acquiring a standard proton-decoupled ¹³C NMR spectrum.

Methodology:

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration may be required for natural abundance ¹³C NMR due to its lower sensitivity.

-

Instrument Setup:

-

The instrument setup is similar to that for ¹H NMR, but the probe must be tuned and matched to the ¹³C frequency.

-

-

Acquisition Parameters:

-

Set the spectral width to encompass all expected carbon signals (typically 0-220 ppm).

-

Use a standard proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments).

-

The number of scans will be significantly higher than for ¹H NMR (e.g., 128 to 1024 scans) to achieve an adequate signal-to-noise ratio.

-

A relaxation delay of 2-5 seconds is common.

-

-

Data Processing:

-

Apply Fourier transformation, phasing, and baseline correction as with ¹H NMR.

-

Reference the spectrum using the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS (at 0.00 ppm).

-

Predicted ¹³C NMR Data and Interpretation

The following table presents the predicted ¹³C NMR chemical shifts for this compound. Disclaimer: These are predicted values and may differ from experimental results.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C=O (C-1) | 215 - 220 |

| C-O (C-2) | 80 - 85 |

| -OCH₃ | 55 - 60 |

| -CH₂- (C-3) | 30 - 35 |

| -CH₂- (C-5) | 25 - 30 |

| -CH₂- (C-4) | 20 - 25 |

Interpretation:

-

The most downfield signal, expected in the 215-220 ppm range, is characteristic of a ketone carbonyl carbon (C=O) .

-

The signal between 80 and 85 ppm is assigned to the carbon bearing the methoxy group (C-2) , which is deshielded by the electronegative oxygen atom.

-

The peak in the 55-60 ppm region corresponds to the methoxy carbon (-OCH₃) .

-

The remaining signals in the upfield region (20-35 ppm ) are attributed to the three methylene carbons (-CH₂-) of the cyclopentanone ring. Their precise chemical shifts are influenced by their proximity to the carbonyl and methoxy groups.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol for IR Spectroscopy

A common and straightforward method for obtaining the IR spectrum of a liquid sample is as follows.

Methodology:

-

Sample Preparation: For a neat liquid sample, place one or two drops of this compound between two polished salt plates (e.g., NaCl or KBr). Gently press the plates together to form a thin film.

-

Instrument Setup:

-

Ensure the sample compartment of the IR spectrometer is clean and dry.

-

Acquire a background spectrum of the empty sample compartment.

-

-

Acquisition:

-

Place the salt plates with the sample film in the sample holder.

-

Acquire the IR spectrum, typically over the range of 4000 to 400 cm⁻¹.

-

-

Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

Predicted IR Data and Interpretation

The following table lists the predicted characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2850 | C-H stretch | Aliphatic (sp³ C-H) |

| ~1745 | C=O stretch | Ketone (five-membered ring) |

| ~1100 | C-O stretch | Ether (-O-CH₃) |

Interpretation:

-

The strong absorption band around 1745 cm⁻¹ is highly characteristic of the C=O stretching vibration of a ketone in a five-membered ring . The ring strain slightly increases the frequency compared to an acyclic ketone.

-

The absorptions in the 2960-2850 cm⁻¹ region are due to the C-H stretching vibrations of the aliphatic protons on the cyclopentanone ring and the methoxy group.

-

A significant band around 1100 cm⁻¹ is expected for the C-O stretching vibration of the ether linkage in the methoxy group.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can reveal structural details through the analysis of fragmentation patterns.

Experimental Protocol for Mass Spectrometry

The following is a general protocol for analyzing a small organic molecule using electrospray ionization (ESI) mass spectrometry.

Methodology:

-

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent.

-

-

Instrument Setup:

-

Calibrate the mass spectrometer using a standard calibration solution.

-

Set the ionization source parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) to optimal values for the analyte.

-

-

Acquisition:

-

Introduce the sample solution into the mass spectrometer via direct infusion or through a liquid chromatography system.

-

Acquire the mass spectrum over a mass range that includes the expected molecular ion (e.g., m/z 50-300).

-

-

Data Analysis:

-

Identify the molecular ion peak ([M]⁺ or protonated molecule [M+H]⁺).

-

Analyze the fragmentation pattern to gain insights into the molecular structure.

-

Predicted Mass Spectrum Data and Interpretation

For this compound (Molecular Weight: 114.14 g/mol ), the following key peaks are predicted in the mass spectrum.

| m/z | Proposed Fragment | Significance |

| 114 | [C₆H₁₀O₂]⁺ | Molecular Ion (M⁺) |

| 83 | [M - OCH₃]⁺ | Loss of the methoxy group |

| 71 | [C₄H₇O]⁺ | Alpha-cleavage |

| 55 | [C₃H₃O]⁺ or [C₄H₇]⁺ | Further fragmentation |

Interpretation:

-

The molecular ion peak (M⁺) is expected at m/z 114 , confirming the molecular weight of the compound.

-

A significant fragment at m/z 83 would correspond to the loss of the methoxy radical (•OCH₃) , a common fragmentation pathway for methoxy-substituted compounds.

-

Alpha-cleavage adjacent to the carbonyl group is another likely fragmentation pathway, which could lead to a fragment at m/z 71 .

-

Smaller fragments, such as the one at m/z 55 , would result from further rearrangements and bond cleavages of the cyclopentanone ring.

The fragmentation pattern can be visualized as follows:

Caption: Predicted Fragmentation Pathway for this compound in MS.

Conclusion

This technical guide has provided a comprehensive framework for the spectroscopic characterization of this compound. By combining the predicted ¹H NMR, ¹³C NMR, IR, and MS data with established experimental protocols, researchers can confidently identify and analyze this compound. The presented interpretations of the spectroscopic data offer a detailed roadmap for elucidating the key structural features of this compound, thereby facilitating its use in research, development, and various chemical applications.

References

-

This compound | C6H10O2 | CID 12476687 - PubChem . National Center for Biotechnology Information. [Link]

Sources

stability and storage conditions for 2-Methoxycyclopentan-1-one

An In-Depth Technical Guide to the Stability and Storage of 2-Methoxycyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a versatile intermediate in organic synthesis, valued for its unique structural features. As with many specialized reagents, a comprehensive understanding of its stability and optimal storage conditions is paramount to ensure its integrity, experimental reproducibility, and safety. This guide provides an in-depth analysis of the chemical properties of this compound, focusing on its stability profile, potential degradation pathways, and recommended storage and handling protocols. By elucidating the scientific principles behind its behavior, this document aims to equip researchers with the necessary knowledge for the effective utilization of this compound in their work.

Chemical and Physical Properties

A foundational understanding of the physicochemical properties of this compound is essential for its proper handling and storage.

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O₂ | [1][2] |

| Molecular Weight | 114.14 g/mol | [1][2] |

| CAS Number | 35394-09-3 | [1][2] |

| Appearance | Assumed to be a liquid, based on related compounds and common use. | |

| Boiling Point | Not explicitly stated in the provided search results. | |

| Solubility | Likely soluble in common organic solvents. | |

| Purity (as supplied) | Typically ≥95% | [1] |

Core Stability Considerations

The stability of this compound is primarily influenced by its susceptibility to hydrolysis, a characteristic stemming from its α-methoxy ketone structure, which has enol ether character. Temperature and light are also critical factors to control.

Hydrolytic Instability: The Primary Degradation Pathway

The most significant factor affecting the stability of this compound is its propensity for hydrolysis, particularly under acidic conditions. The molecule can be viewed as a derivative of an enol ether, which are known to be readily hydrolyzed to the corresponding carbonyl compound and alcohol in the presence of aqueous acid[3][4][5].

The mechanism for the acid-catalyzed hydrolysis of an enol ether involves protonation of the double bond (or, in this case, the carbon atom alpha to the methoxy group) to form a resonance-stabilized oxonium ion. This is followed by the attack of water to form a hemiacetal, which then decomposes to the ketone and alcohol[4].

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

This inherent reactivity underscores the importance of storing this compound in a dry, inert atmosphere and avoiding contact with acidic substances.

Thermal Stability

For practical laboratory purposes, it is crucial to avoid exposing this compound to high temperatures. Storage at refrigerated temperatures is recommended to minimize the risk of thermal degradation[1].

Photostability

The impact of light on the stability of this compound has not been explicitly detailed in the available literature. However, as a general precautionary measure for organic compounds, especially those with carbonyl and ether functionalities, storage in amber or opaque containers is advisable to prevent potential photochemical reactions.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended based on its chemical properties and supplier guidelines:

| Parameter | Recommendation | Rationale |

| Temperature | 4°C[1] | Minimizes the rate of potential degradation reactions, including hydrolysis and thermal decomposition. |

| Atmosphere | Under an inert atmosphere (e.g., argon or nitrogen). | Prevents exposure to atmospheric moisture, which can lead to hydrolysis, and oxygen, which could potentially cause oxidative degradation. |

| Container | Tightly sealed, amber glass vial or bottle. | Prevents ingress of moisture and air, and protects the compound from light. |

| Incompatible Materials | Strong acids, strong oxidizing agents, and strong bases[11]. | Acids will catalyze hydrolysis. Oxidizing agents can react with the ether or ketone functionalities. Strong bases may promote other reactions. |

Handling and Safety Protocols

As a chemical reagent, this compound should be handled with appropriate safety precautions in a well-ventilated area, preferably a fume hood.

Personal Protective Equipment (PPE)

-

Eye Protection: Safety glasses or goggles are mandatory.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.

-

Body Protection: A lab coat should be worn to protect clothing and skin.

Safe Handling Procedures

-

Avoid inhalation of vapors.

-

Prevent contact with skin and eyes.

-

Keep away from sources of ignition as it is a combustible liquid[2][11][12].

-

Use non-sparking tools and take precautionary measures against static discharge[11][12].

-

Ensure the container is tightly closed when not in use.

Experimental Workflow: Purity Assessment

Regular assessment of the purity of this compound is crucial, especially before its use in sensitive reactions. A general workflow for purity analysis is outlined below.

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | C6H10O2 | CID 12476687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Reactions of enol ethers Hydrolysis of enol ethers [ns1.almerja.com]

- 4. echemi.com [echemi.com]

- 5. alfa-chemistry.com [alfa-chemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Dissociative Ionization and Thermal Decomposition of Cyclopentanone. | CU Experts | CU Boulder [experts.colorado.edu]

- 8. Thermal Decomposition of 2-Cyclopentenone - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Thermal Decomposition of 2-Cyclopentenone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. fishersci.com [fishersci.com]

- 12. chemos.de [chemos.de]

A Technical Guide to the Solubility of 2-Methoxycyclopentan-1-one in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 2-methoxycyclopentan-1-one. In the absence of extensive published quantitative data, this document establishes a predictive framework for solubility based on the molecule's physicochemical properties and the principles of solvent-solute interactions. It further outlines a robust, self-validating experimental protocol for the precise determination of its solubility in a range of common organic solvents. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of this compound's behavior in solution for applications in synthesis, purification, formulation, and analytical method development.

Introduction: The Significance of Solubility in a Scientific Context

This compound, a cyclic ketone with a methoxy substituent, presents a unique combination of functional groups that dictate its interaction with various solvents. Its molecular structure, featuring both a polar carbonyl group and an ether linkage, alongside a nonpolar cyclopentyl ring, suggests a nuanced solubility profile.[1] Understanding this profile is not merely an academic exercise; it is a critical prerequisite for the successful application of this compound in numerous scientific endeavors. From designing reaction conditions and developing purification strategies to formulating stable drug products, a thorough knowledge of solubility is paramount. This guide provides the foundational knowledge and practical tools to empower researchers in this essential aspect of their work.

Physicochemical Properties and Predicted Solubility Profile

A molecule's solubility is governed by the principle of "like dissolves like," which is a simplified expression of the complex interplay of intermolecular forces between the solute and the solvent.[2] To predict the solubility of this compound, we must first examine its key physicochemical properties.

| Property | Value | Source |

| Molecular Formula | C6H10O2 | PubChem[1] |

| Molecular Weight | 114.14 g/mol | PubChem[1] |

| Structure | Cyclopentanone ring with a methoxy group at the alpha-position | PubChem[1] |

| Key Functional Groups | Ketone (carbonyl), Ether (methoxy) | - |

| Polarity | Moderately polar | Inferred |

The presence of the carbonyl and methoxy groups introduces polarity and the capacity for hydrogen bond acceptance. The cyclopentane backbone, however, is nonpolar. This duality suggests that this compound will exhibit favorable solubility in a range of solvents.

Predicted Solubility:

-

Polar Protic Solvents (e.g., Methanol, Ethanol): High solubility is expected due to the potential for hydrogen bonding between the solvent's hydroxyl group and the oxygen atoms of the ketone and ether groups in this compound.

-

Polar Aprotic Solvents (e.g., Acetone, Acetonitrile, DMSO): Good solubility is anticipated. These solvents are polar and can engage in dipole-dipole interactions with the polar functional groups of the solute.

-

Nonpolar Solvents (e.g., Hexane, Toluene): Limited solubility is predicted. The nonpolar hydrocarbon ring of this compound will have some affinity for these solvents, but the polar functional groups will hinder extensive dissolution.

-

Chlorinated Solvents (e.g., Dichloromethane, Chloroform): Moderate to good solubility is expected. These solvents have a moderate polarity and can effectively solvate molecules with a mix of polar and nonpolar characteristics.

The following table provides a template for researchers to record their experimental findings, alongside these qualitative predictions.

| Solvent | Solvent Class | Predicted Solubility | Experimental Solubility ( g/100 mL) | Temperature (°C) |

| Methanol | Polar Protic | High | ||

| Ethanol | Polar Protic | High | ||

| Isopropanol | Polar Protic | Moderate to High | ||

| Water | Polar Protic | Low to Moderate | ||

| Acetone | Polar Aprotic | High | ||

| Acetonitrile | Polar Aprotic | High | ||

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | ||

| Dichloromethane | Chlorinated | High | ||

| Chloroform | Chlorinated | High | ||

| Toluene | Nonpolar Aromatic | Moderate | ||

| Hexane | Nonpolar Aliphatic | Low | ||

| Diethyl Ether | Ethereal | Moderate to High |

Experimental Protocol for Quantitative Solubility Determination

To move from prediction to precise quantification, a rigorous experimental protocol is essential. The isothermal shake-flask method is a widely accepted and reliable technique for determining the equilibrium solubility of a compound in a given solvent.[3]

Principle of the Method

An excess amount of the solute (this compound) is added to a known volume of the solvent. The mixture is agitated at a constant temperature until equilibrium is reached, at which point the solution is saturated. The concentration of the dissolved solute in the supernatant is then determined analytically.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Scintillation vials or other suitable sealed containers

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Volumetric flasks and pipettes

-

Analytical instrument for quantification (e.g., GC-FID, HPLC-UV, or a calibrated UV-Vis spectrophotometer)

Step-by-Step Methodology

-

Preparation: Accurately weigh an excess amount of this compound into a series of scintillation vials. The "excess" should be enough to ensure that undissolved solid remains at equilibrium.

-

Solvent Addition: Add a precise volume of the chosen organic solvent to each vial.

-

Equilibration: Securely cap the vials and place them in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature for a sufficient time (e.g., 2-4 hours) to allow the undissolved solid to settle.

-

Sampling: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately attach a syringe filter and dispense the clear, saturated solution into a clean vial. This step is critical to remove any suspended solid particles.

-

Dilution: Accurately dilute the saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the diluted sample using a pre-validated analytical method (e.g., GC-FID or HPLC-UV) to determine the concentration of this compound.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration from analysis × Dilution factor × Volume of solvent) / 100

Self-Validating System

To ensure the trustworthiness of the results, the following checks should be incorporated:

-

Mass Balance: After sampling, the remaining undissolved solid can be dried and weighed to confirm that a significant excess was present.

-

Multiple Time Points: Samples can be taken at different time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has reached a plateau, indicating equilibrium.

-

Reproducibility: The experiment should be performed in triplicate to assess the precision of the results.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Logical Relationships in Solubility

The interplay of molecular properties and solvent characteristics dictates the final solubility outcome.

Caption: Factors influencing the solubility of this compound.

Conclusion

References

-

PubChem Compound Summary for CID 12476687, this compound. National Center for Biotechnology Information. [Link]

-

How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. YouTube. [Link]

-

Procedure For Determining Solubility of Organic Compounds. Scribd. [Link]

-

Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis. Course Hero. [Link]

Sources

theoretical conformational analysis of 2-Methoxycyclopentan-1-one

An In-Depth Technical Guide to the Theoretical Conformational Analysis of 2-Methoxycyclopentan-1-one

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The three-dimensional structure of a molecule is intrinsically linked to its reactivity, biological activity, and physical properties. For small molecules in drug discovery, understanding the accessible low-energy conformations is paramount for predicting binding affinities and designing potent therapeutics. This guide provides a comprehensive theoretical framework for the conformational analysis of this compound, a substituted cyclopentanone. We delve into the critical interplay between ring puckering, steric hindrance, and underlying stereoelectronic effects, such as the anomeric effect, which govern the molecule's conformational landscape. By employing robust computational methods like Density Functional Theory (DFT), this paper outlines a self-validating protocol to identify stable conformers, quantify their relative energies, and elucidate the structural and electronic factors that dictate their preference. This analysis serves as a foundational case study for professionals engaged in molecular design and computational chemistry.

Introduction: The Significance of Molecular Shape

Cyclopentanone derivatives are prevalent structural motifs in a wide array of biologically active natural products and synthetic compounds, finding applications as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] The efficacy of these molecules is not merely a function of their chemical formula but is critically dependent on their three-dimensional shape or conformation. The conformational preferences of a molecule determine how it presents its functional groups for interaction with biological targets, such as enzymes and receptors.

This compound (PubChem CID: 12476687) presents a compelling case for theoretical conformational analysis.[3] It features a flexible five-membered ring and a stereogenic center at the α-carbon bearing a methoxy group. The conformational landscape of this molecule is dictated by a subtle balance of several competing energetic factors:

-

Ring Strain: The inherent strain in the five-membered ring, which deviates from ideal tetrahedral geometry.[4]

-

Torsional Strain: Strain arising from the eclipsing of bonds on adjacent atoms.[5]

-

Steric Strain: Repulsive interactions between non-bonded atoms in close proximity.

-

Stereoelectronic Effects: Interactions involving the overlap of molecular orbitals, which can stabilize or destabilize certain conformations, a prime example being the anomeric effect.[6]

A thorough understanding of these factors is essential for predicting the molecule's behavior and is a cornerstone of rational drug design. This guide provides the theoretical basis and a detailed computational workflow to dissect this complex conformational space.

Core Concepts in Conformational Analysis

Cyclopentanone Ring Puckering

Unlike the well-defined chair conformation of cyclohexane, the cyclopentane ring is in a constant state of flux, rapidly interconverting between various non-planar conformations to alleviate torsional strain.[5][7] The two most commonly discussed conformations are the envelope (possessing C_s symmetry) and the half-chair or twist (possessing C_2 symmetry).[4] In the envelope form, one carbon atom is out of the plane of the other four. In the twist form, two adjacent carbons are displaced in opposite directions from the plane of the other three. The energy barrier between these forms is very low, allowing for a continuous series of intermediate conformations via a process known as pseudorotation.[7]

The Anomeric Effect in α-Alkoxy Ketones

The anomeric effect is a powerful stereoelectronic phenomenon, originally observed in carbohydrate chemistry, that describes the tendency of an electronegative substituent adjacent to a heteroatom in a ring to favor the axial position over the sterically less hindered equatorial position.[6][8] This preference is generally explained by a stabilizing hyperconjugative interaction between a lone pair (n) on the ring heteroatom and the antibonding orbital (σ*) of the C-X bond (where X is the substituent).[9]

In this compound, a generalized anomeric effect can be invoked. The key interaction is the potential overlap between a lone pair on the carbonyl oxygen and the antibonding orbital of the adjacent C-O(Me) bond (n_O=C -> σ*_C-O). This interaction is geometrically dependent and is maximized when the lone pair and the C-O bond are anti-periplanar, a condition often better met in an axial-like conformation. This stabilizing electronic effect can counteract the unfavorable steric interactions associated with the axial position.